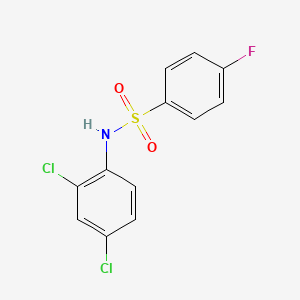

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide

Description

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNKBRWBVZHMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2,4-dichloroaniline with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production process. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of sulfonic acids or amines, respectively.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antiviral Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit potent antiviral properties. Specifically, N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide has shown effectiveness against influenza viruses, including H1N1 and H5N1 strains. Research indicates that this compound interferes with viral entry and replication in host cells, leading to a significant reduction in viral mRNA levels and protein expression .

Table 1: Antiviral Efficacy of this compound

| Virus Strain | IC50 (nM) | Mechanism of Action |

|---|---|---|

| H1N1 | 16.79 | Inhibition of viral entry and replication |

| H5N1 | TBD | TBD |

2.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes .

Cancer Research

3.1 Inhibition of Tumor Growth

This compound has been explored as a potential anti-cancer agent. It has been synthesized into various analogs that target tumor-associated carbonic anhydrases, which are crucial for tumor growth and metastasis .

Table 2: Anti-cancer Activity of Analogous Compounds

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Carbonic Anhydrase IX | 0.75 |

| N-(2,4-dichlorophenyl)... | Carbonic Anhydrase XII | TBD |

Neurological Applications

4.1 Neuroprotective Effects

Emerging research suggests that sulfonamide derivatives may offer neuroprotective benefits. Studies on animal models have indicated that these compounds can reduce oxidative stress and inflammation in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dichlorophenyl)-2-chloroacetamide

- N-(2,4-dichlorophenyl)-4-chlorobenzenesulfonamide

- N-(2,4-dichlorophenyl)-4-bromobenzenesulfonamide

Uniqueness

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both dichlorophenyl and fluorobenzenesulfonamide groups. The combination of these functional groups imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which can be advantageous in various applications.

Biological Activity

N-(2,4-dichlorophenyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antiviral, and anticancer properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of aryl sulfonamides, characterized by a sulfonamide group attached to a phenyl ring with dichloro and fluorine substitutions. Its chemical formula is C12H9Cl2FNO2S, and it has been studied for its potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 1 |

| Staphylococcus epidermidis | 4 |

| Escherichia coli | 16 |

The compound demonstrated selective activity against Bacillus subtilis with an MIC of 1 µg/mL, outperforming the reference antibiotic chloramphenicol . This suggests its potential as a lead compound in developing new antibacterial agents.

Antiviral Activity

This compound has also shown promise as an antiviral agent. A study on its effects against the influenza virus revealed that it significantly reduced viral mRNA levels in infected A549 cells. The compound inhibited viral entry and replication with an IC50 value of approximately 16.79 nM . The mechanism appears to involve interference with viral transcription and processing, leading to decreased viral protein expression.

Anticancer Activity

The compound's anticancer properties have been investigated through various in vitro studies. It was found to exhibit antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung) | 0.98 |

| MCF-7 (breast) | 1.05 |

| HeLa (cervical) | 1.28 |

These results indicate that this compound can inhibit cancer cell growth effectively . The compound induced apoptosis in A549 cells and arrested the cell cycle at the G0/G1 phase, suggesting a mechanism that could be further explored for therapeutic applications.

Case Studies

- Antibacterial Efficacy : In a comparative study of various sulfonamide derivatives, this compound was among the most effective against Bacillus subtilis. Its structure-activity relationship was analyzed, highlighting the importance of halogen substitutions for enhancing antibacterial activity .

- Antiviral Mechanism : In experiments involving A549 cells infected with influenza virus, treatment with this compound resulted in a marked decrease in viral mRNA levels as assessed by quantitative real-time PCR (qPCR). This study underscored the compound's potential as a therapeutic agent against influenza .

- Cancer Cell Studies : The compound's effects on HeLa cells were documented in a study where it was shown to induce late apoptosis through caspase activation pathways. Western blot analyses confirmed that it downregulated key proteins involved in cell survival signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.